molecular formula C6H10N6 B2800561 5-(1-azidobutyl)-1H-1,2,3-triazole CAS No. 861099-32-3

5-(1-azidobutyl)-1H-1,2,3-triazole

Cat. No.: B2800561
CAS No.: 861099-32-3
M. Wt: 166.188
InChI Key: ZJLUPIHCSMSGNT-UHFFFAOYSA-N
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Description

5-(1-azidobutyl)-1H-1,2,3-triazole is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocycles. These compounds are known for their stability and versatility in various chemical reactions. The azide group in this compound makes it highly reactive, which is useful in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-azidobutyl)-1H-1,2,3-triazole typically involves the click reaction between an azide and an alkyne. This reaction is highly efficient and selective, often referred to as a “click reaction” due to its simplicity and high yield . The reaction conditions usually involve a copper(I) catalyst and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-(1-azidobutyl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts, room temperature.

    Reduction: Lithium aluminum hydride, room temperature.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products

The major products formed from these reactions include substituted triazoles, amines, and other nitrogen-containing heterocycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-azidobutyl)-1H-1,2,3-triazole is unique due to its simple structure and high reactivity, making it a versatile building block in synthetic chemistry. Its ability to undergo click reactions efficiently sets it apart from other similar compounds .

Properties

IUPAC Name

4-(1-azidobutyl)-2H-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N6/c1-2-3-5(9-11-7)6-4-8-12-10-6/h4-5H,2-3H2,1H3,(H,8,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLUPIHCSMSGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NNN=C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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